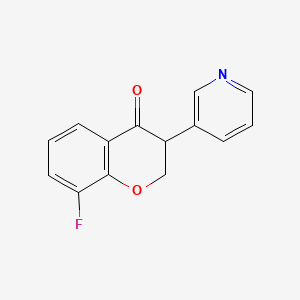
8-Fluoro-3-(pyridin-3-yl)chroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-3-(pyridin-3-yl)chroman-4-one is a fluorinated isoflavanone compound. It is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. This compound has shown potential in various scientific research applications, particularly in the development of pharmaceutical agents .
准备方法
The synthesis of 8-Fluoro-3-(pyridin-3-yl)chroman-4-one involves a one-step gold (I)-catalyzed annulation reaction. This method allows for the efficient production of fluorinated isoflavanones . The reaction conditions typically involve the use of gold (I) catalysts and specific reaction temperatures and times to ensure optimal yield and purity .
化学反应分析
8-Fluoro-3-(pyridin-3-yl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and pH levels to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
8-Fluoro-3-(pyridin-3-yl)chroman-4-one has been extensively studied for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 8-Fluoro-3-(pyridin-3-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens . This mechanism is particularly relevant in the context of breast cancer treatment, where reducing estrogen levels can inhibit tumor growth .
相似化合物的比较
8-Fluoro-3-(pyridin-3-yl)chroman-4-one can be compared with other fluorinated isoflavanones and bifunctionalized isoflavanones. Similar compounds include:
6-Methoxy-3-(pyridin-3-yl)chroman-4-one: Another potent aromatase inhibitor with similar structural features.
6-Fluoro-3-(pyridin-3-yl)chroman-4-one: Shares the fluorine substitution but differs in the position of the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .
生物活性
8-Fluoro-3-(pyridin-3-yl)chroman-4-one is a fluorinated derivative of chroman-4-one, a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and neurodegenerative diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound features a chroman backbone with a fluorine substituent at the 8-position and a pyridine group at the 3-position. This structural configuration is believed to enhance its bioactivity compared to non-fluorinated analogs.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies evaluated its effects on human breast cancer cell lines, specifically MCF-7.
- Inhibitory Effects : The compound was found to act as an aromatase inhibitor, with an IC50 value of approximately 0.8 μM, indicating potent inhibitory activity against estrogen synthesis, which is crucial for the proliferation of certain breast cancer cells .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 0.8 | Aromatase Inhibition |
| 6-Methoxy-3-(pyridin-3-yl)chroman-4-one | 2.5 | Aromatase Inhibition |
| 6-Fluoro analog | 2.5 | Aromatase Inhibition |
Despite its promising in vitro activity as an aromatase inhibitor, further studies revealed that it exhibited limited anti-proliferative effects in cell assays, suggesting that additional structural modifications may be necessary to enhance its efficacy against cancer cells .
2. Neuroprotective Activity
The chroman derivatives have also been investigated for their neuroprotective properties, particularly in relation to monoamine oxidase (MAO) inhibition.
- MAO Inhibition : The compound demonstrated moderate inhibition against MAO-A and MAO-B enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|
| This compound | 20.5 | Moderate |
This inhibition could suggest potential therapeutic applications in treating mood disorders and neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target enzymes.
- Pyridine Group : The pyridine moiety contributes to increased interaction with biological targets due to its electron-withdrawing nature.
Studies indicate that modifications at the C6 position can significantly alter activity; for instance, compounds with different substituents at this position showed varied aromatase inhibitory effects .
Case Study 1: Breast Cancer Treatment
A study involving the evaluation of various chroman derivatives highlighted that while some compounds exhibited strong aromatase inhibition, their efficacy in cell line assays varied greatly. Notably, while the fluorinated derivatives showed promise in enzymatic assays, their anti-proliferative effects were less pronounced, emphasizing the need for further optimization .
Case Study 2: Neurodegeneration
In another investigation focusing on neuroprotective properties, several chroman derivatives were tested for MAO inhibition. The results indicated that while some derivatives exhibited promising inhibitory activity against MAO-B, further studies are required to assess their potential in vivo efficacy and safety profiles .
属性
分子式 |
C14H10FNO2 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC 名称 |
8-fluoro-3-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10FNO2/c15-12-5-1-4-10-13(17)11(8-18-14(10)12)9-3-2-6-16-7-9/h1-7,11H,8H2 |
InChI 键 |
VUOFDHXIEUNPPC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=C(O1)C(=CC=C2)F)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















